1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol
Description
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a synthetic organic compound that features a complex structure with both phenoxy and imidazole functional groups
Properties
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-3-4-13(15)14(7-10)19-9-12(18)8-17-6-5-16-11(17)2/h3-7,12,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOMKBJPUSFMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C=CN=C2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Imidazole Introduction: The phenoxy intermediate is then reacted with 2-methylimidazole under basic conditions to introduce the imidazole moiety.
Final Coupling: The final step involves coupling the intermediate with a suitable epoxide or halohydrin to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Processes: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: Employed in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes or signaling.
Comparison with Similar Compounds
1-(2-chloro-5-methylphenoxy)-3-(1H-imidazol-1-yl)propan-2-ol: Lacks the methyl group on the imidazole ring.
1-(2-chloro-5-methylphenoxy)-3-(2-ethyl-1H-imidazol-1-yl)propan-2-ol: Has an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness:
- The presence of both the chloro and methyl groups on the phenoxy ring, along with the methyl group on the imidazole ring, gives 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol unique chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
